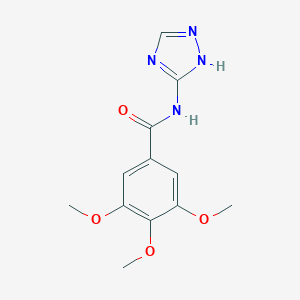
3,4,5-TRIMETHOXY-N-(4H-1,2,4-TRIAZOL-3-YL)BENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-TRIMETHOXY-N-(4H-1,2,4-TRIAZOL-3-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of three methoxy groups attached to a benzene ring, which is further linked to a triazole moiety through an amide bond.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIMETHOXY-N-(4H-1,2,4-TRIAZOL-3-YL)BENZAMIDE typically involves the following steps:
Formation of 3,4,5-trimethoxybenzoic acid: This can be achieved by the methylation of gallic acid using dimethyl sulfate in the presence of a base.
Conversion to 3,4,5-trimethoxybenzoyl chloride: The benzoic acid derivative is then converted to its corresponding acid chloride using thionyl chloride.
Formation of the triazole ring: The acid chloride is reacted with 4H-1,2,4-triazol-3-amine in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
3,4,5-TRIMETHOXY-N-(4H-1,2,4-TRIAZOL-3-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinones
Reduction: Dihydrotriazoles
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,4,5-TRIMETHOXY-N-(4H-1,2,4-TRIAZOL-3-YL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used to study enzyme inhibition and protein interactions, particularly in cancer research.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 3,4,5-TRIMETHOXY-N-(4H-1,2,4-TRIAZOL-3-YL)BENZAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in cell proliferation, making it useful in cancer treatment.
Protein Binding: It can bind to proteins and disrupt their function, leading to cell death in cancer cells.
Pathways Involved: The compound affects pathways related to cell cycle regulation and apoptosis.
類似化合物との比較
Similar Compounds
3,4,5-trimethoxybenzaldehyde: Another compound with similar methoxy groups but different functional properties.
Phenethylamine, 3,4,5-trimethoxy-α-methyl-: A compound with similar methoxy groups but different biological activities.
Uniqueness
特性
分子式 |
C12H14N4O4 |
|---|---|
分子量 |
278.26 g/mol |
IUPAC名 |
3,4,5-trimethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide |
InChI |
InChI=1S/C12H14N4O4/c1-18-8-4-7(5-9(19-2)10(8)20-3)11(17)15-12-13-6-14-16-12/h4-6H,1-3H3,(H2,13,14,15,16,17) |
InChIキー |
UKTGCOQMSWHSFW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC=NN2 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















